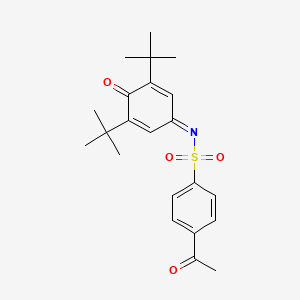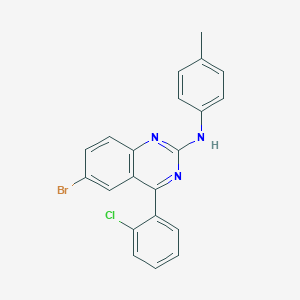![molecular formula C25H29N5O6 B11678645 2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11678645.png)
2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[(1E)-1-(3,4-二甲氧基苯基)乙叉基]氨基}氧基)-N'-[(3Z)-1-(吗啉-4-基甲基)-2-氧代-1,2-二氢-3H-吲哚-3-亚基]乙酰肼是一种复杂的有机化合物,在各个科学领域具有潜在的应用价值。该化合物以其独特的结构为特征,该结构包括芳香环、酰肼和吗啉部分的组合。
准备方法
合成路线和反应条件
2-({[(1E)-1-(3,4-二甲氧基苯基)乙叉基]氨基}氧基)-N'-[(3Z)-1-(吗啉-4-基甲基)-2-氧代-1,2-二氢-3H-吲哚-3-亚基]乙酰肼的合成通常涉及多个步骤,从易于获得的起始原料开始。关键步骤包括:
酰肼中间体的形成: 这涉及适当的肼衍生物与酯或酰氯的反应。
与醛缩合: 然后将酰肼中间体在酸性或碱性条件下与3,4-二甲氧基苯甲醛缩合,形成所需产物。
工业生产方法
该化合物的工业生产可能涉及优化反应条件,以最大限度地提高产率和纯度。这包括控制温度、溶剂选择和反应时间,以确保高效合成。
化学反应分析
反应类型
2-({[(1E)-1-(3,4-二甲氧基苯基)乙叉基]氨基}氧基)-N'-[(3Z)-1-(吗啉-4-基甲基)-2-氧代-1,2-二氢-3H-吲哚-3-亚基]乙酰肼可以发生各种化学反应,包括:
氧化: 该化合物可以使用常见的氧化剂(如高锰酸钾或过氧化氢)氧化。
还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行。
取代: 化合物中的芳香环可以发生亲电或亲核取代反应。
常见的试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 乙酸中的溴进行卤化。
形成的主要产物
这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能生成羧酸,而还原可能生成醇或胺。
科学研究应用
2-({[(1E)-1-(3,4-二甲氧基苯基)乙叉基]氨基}氧基)-N'-[(3Z)-1-(吗啉-4-基甲基)-2-氧代-1,2-二氢-3H-吲哚-3-亚基]乙酰肼在科学研究中有多种应用,包括:
化学: 用作有机合成中制备复杂分子的试剂。
生物学: 研究其潜在的生物活性,例如抗菌或抗癌活性。
医药: 探索其在药物开发中的潜在治疗应用。
工业: 用于开发新材料和化学工艺。
作用机制
2-({[(1E)-1-(3,4-二甲氧基苯基)乙叉基]氨基}氧基)-N'-[(3Z)-1-(吗啉-4-基甲基)-2-氧代-1,2-二氢-3H-吲哚-3-亚基]乙酰肼的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,调节其活性并导致各种生物学效应。所涉及的具体分子靶标和途径取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
2-甲氧基苯基异氰酸酯: 以其在胺保护/脱保护序列中的化学选择性而闻名.
2,3-二羟甲基-4-(3',4'-二甲氧基苯基)-γ-丁内酯: 用于传统医药,并具有多种生物活性.
独特性
2-({[(1E)-1-(3,4-二甲氧基苯基)乙叉基]氨基}氧基)-N'-[(3Z)-1-(吗啉-4-基甲基)-2-氧代-1,2-二氢-3H-吲哚-3-亚基]乙酰肼因其复杂的结构而独一无二,该结构结合了多个官能团和芳香环
属性
分子式 |
C25H29N5O6 |
|---|---|
分子量 |
495.5 g/mol |
IUPAC 名称 |
2-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]oxy-N-[2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]iminoacetamide |
InChI |
InChI=1S/C25H29N5O6/c1-17(18-8-9-21(33-2)22(14-18)34-3)28-36-15-23(31)26-27-24-19-6-4-5-7-20(19)30(25(24)32)16-29-10-12-35-13-11-29/h4-9,14,32H,10-13,15-16H2,1-3H3/b27-26?,28-17+ |
InChI 键 |
WAZUEMJWACUZAN-JNWPFJIMSA-N |
手性 SMILES |
C/C(=N\OCC(=O)N=NC1=C(N(C2=CC=CC=C21)CN3CCOCC3)O)/C4=CC(=C(C=C4)OC)OC |
规范 SMILES |
CC(=NOCC(=O)N=NC1=C(N(C2=CC=CC=C21)CN3CCOCC3)O)C4=CC(=C(C=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678573.png)
![(2Z)-2-[(4-bromophenyl)imino]-N-(3-ethoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678581.png)

![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11678587.png)
![(5Z)-3-benzyl-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678602.png)
![(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678604.png)
![2-[Bis(5-methylfuran-2-yl)methyl]-5-(4-bromophenyl)furan](/img/structure/B11678614.png)
![4-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]benzoic acid](/img/structure/B11678619.png)
![(5Z)-5-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678620.png)
![4-{5-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11678621.png)

![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(4-ethoxyphenyl)amino]ethyl}prop-2-enamide](/img/structure/B11678627.png)

![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11678634.png)
